tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate is an organic compound categorized under carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in drug development. The molecular formula for this compound is and its CAS number is 2231675-68-4. The compound features a tert-butyl group, which enhances its lipophilicity, making it suitable for various biological applications.
The compound is synthesized primarily in laboratory settings and can be derived from various chemical precursors. Its classification as a carbamate places it within a larger family of compounds known for their diverse biological activities, including insecticidal and herbicidal properties. Carbamates are also significant in the pharmaceutical industry due to their ability to act as enzyme inhibitors.
The synthesis of tert-butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate can be achieved through several methods:
The molecular structure of tert-butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate features:
Molecular Formula:
Molar Mass: Approximately 217.24 g/mol
Structural Representation: The structural formula can be depicted using SMILES notation as CC(C)(C)OC(=O)NCC1C(=O)C1
.
tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate can participate in various chemical reactions:
The mechanism by which tert-butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate exerts its effects primarily involves:
tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate has several notable applications:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: